
Eltanexor
概要
説明
Eltanexor is a second-generation selective inhibitor of nuclear export (SINE) compound. It is designed to inhibit the nuclear export protein Exportin 1 (XPO1), which plays a crucial role in the regulation of tumor suppressor proteins and oncoproteins. By inhibiting XPO1, this compound promotes the accumulation and activation of tumor suppressor proteins in the nucleus, thereby exerting antitumor effects .
科学的研究の応用
Eltanexor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of nuclear export and its inhibition.
Biology: The compound is employed in research to understand the role of XPO1 in cellular processes and its impact on tumor suppressor proteins.
Medicine: This compound is being investigated for its potential therapeutic applications in various cancers, including multiple myeloma and myelodysplastic syndromes
作用機序
Eltanexor exerts its effects by inhibiting the nuclear export protein XPO1. This inhibition leads to the accumulation and activation of tumor suppressor proteins in the nucleus, which in turn suppresses tumor growth and induces apoptosis in cancer cells. The molecular targets of this compound include tumor suppressor proteins such as p53, IκB, and FOXO, as well as oncoproteins like c-MYC and BCL-2 .
Safety and Hazards
将来の方向性
Eltanexor has received regulatory designations from the FDA and EC, reinforcing its potential to improve clinical outcomes for patients with relapsed/refractory MDS . Karyopharm Therapeutics Inc. is dedicated to advancing ongoing clinical trials and is committed to bringing this compound to these patients and their families as a new treatment option .
生化学分析
Biochemical Properties
Eltanexor interacts with several key biomolecules in biochemical reactions. Its primary target is Exportin 1 (XPO1), a protein responsible for the nuclear export of various tumor suppressor proteins such as p53, IkB, p21, and FOXO. By inhibiting XPO1, this compound prevents the export and subsequent inactivation of these tumor suppressors, thereby promoting their accumulation in the nucleus and enhancing their tumor-suppressing activities . Additionally, this compound affects the export of oncoprotein mRNAs bound to eIF4E, such as c-MYC, BCL-2, and Cyclin D, reducing their translation and oncogenic potential .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest by stabilizing tumor suppressor proteins in the nucleus. This leads to the activation of apoptotic pathways and inhibition of cell proliferation . This compound also influences cell signaling pathways, including the p53 pathway, by increasing the expression of p53-related genes such as TP53i3, PUMA, CDKN1A, and PML . These changes result in enhanced apoptosis and reduced cell viability, particularly in glioblastoma and multiple myeloma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nuclear export signal (NES) groove of XPO1, thereby blocking the interaction between XPO1 and its cargo proteins. This inhibition prevents the nuclear export of tumor suppressor proteins and oncoprotein mRNAs, leading to their accumulation in the nucleus . The increased nuclear presence of tumor suppressor proteins enhances their ability to induce cell cycle arrest and apoptosis, while the reduced export of oncoprotein mRNAs decreases their translation and oncogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on XPO1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells, leading to prolonged inhibition of tumor growth . Some degradation of the compound may occur over time, which could affect its potency and efficacy in long-term treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as thrombocytopenia, neutropenia, and anemia have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with XPO1. By inhibiting XPO1, this compound affects the nuclear-cytoplasmic transport of various proteins and mRNAs, thereby influencing metabolic flux and metabolite levels . The compound’s impact on the expression of p53-related genes also suggests its involvement in metabolic pathways regulated by p53, such as glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through its interaction with XPO1. The compound binds to the NES groove of XPO1, preventing the export of cargo proteins and mRNAs from the nucleus to the cytoplasm . This interaction leads to the accumulation of tumor suppressor proteins in the nucleus and the reduction of oncoprotein mRNAs in the cytoplasm, thereby altering their localization and activity .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on XPO1. The compound’s ability to accumulate in the nucleus is crucial for its function, as it allows for the stabilization of tumor suppressor proteins and the inhibition of oncoprotein mRNA export . Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments, enhancing its efficacy in inhibiting XPO1 .
準備方法
The synthesis of eltanexor involves several key steps. The compound is a member of the triazole class, specifically 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively . The synthetic route typically involves the formation of the triazole ring followed by the introduction of the substituents under controlled reaction conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
化学反応の分析
Eltanexor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
類似化合物との比較
Eltanexor is compared with other similar compounds, such as selinexor, which is also a selective inhibitor of nuclear export. While both compounds target XPO1, this compound has shown reduced brain penetration and improved tolerability compared to selinexor. This makes this compound a more suitable option for certain therapeutic applications . Other similar compounds include KPT-8602 and ONO-7706, which share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic windows .
Conclusion
This compound is a promising compound with significant potential in cancer therapy and scientific research. Its unique mechanism of action and improved tolerability make it a valuable tool for understanding and combating various malignancies.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1642300-52-4 | |
| Record name | Eltanexor [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELTANEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



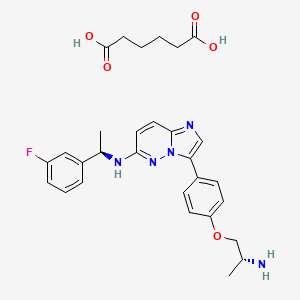
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)

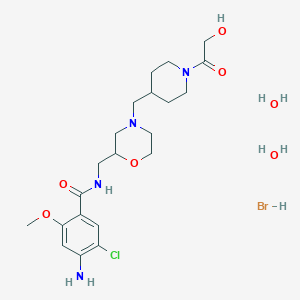
![(2s,4r)-1-((s)-2-(7-(4-((r)-3-((4-(N-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B607219.png)
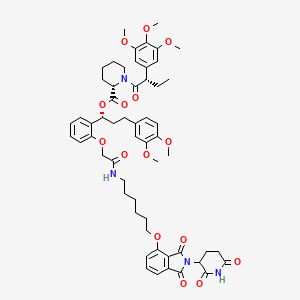
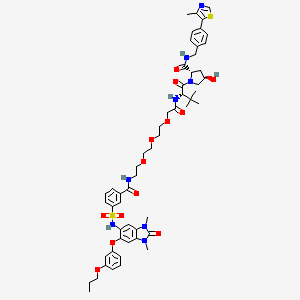
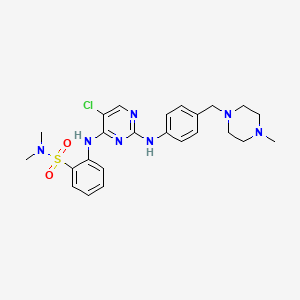
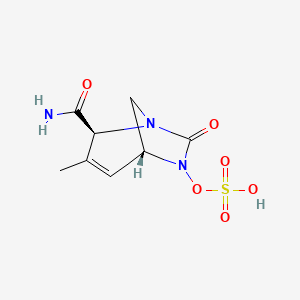

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)